Positional Isomer Differentiation: Distinct Ligand Identity in Dynamin I GTPase Inhibitor Series
N-Benzyl-4-chloro-6-methylpyrimidin-2-amine is a defined ligand within the aminopyrimidine series developed by Odell et al. (2017) as dynamin I GTPase inhibitors targeting the PH domain site-2 [1]. Critically, this compound is distinguished from its positional isomer N-benzyl-2-chloro-6-methylpyrimidin-4-amine (BRENDA ID 246656), which is catalogued separately in the same enzyme database and was part of the same inhibitor library [2]. The transposition of the chloro substituent from position 4 to position 2 alters the electronic distribution of the pyrimidine ring and the spatial orientation of the N-benzyl moiety relative to the heterocyclic core, resulting in distinct molecular recognition properties at the PH domain binding interface.
| Evidence Dimension | Ligand identity and structural differentiation in enzyme inhibitor library |
|---|---|
| Target Compound Data | BRENDA Ligand ID 246661 (N-benzyl-4-chloro-6-methylpyrimidin-2-amine) |
| Comparator Or Baseline | BRENDA Ligand ID 246656 (N-benzyl-2-chloro-6-methylpyrimidin-4-amine) — positional isomer with chloro at position 2 and benzylamino at position 4 |
| Quantified Difference | Structural isomerism with distinct BRENDA ligand identifiers; differential binding to dynamin I PH domain site-2 inferred from separate cataloguing in the structure-activity relationship study [2] |
| Conditions | Pyrimidine-based inhibitors of dynamin I GTPase activity; competitive inhibition at the pleckstrin homology domain; computational docking and interaction energy calculations targeting PH domain site-2 [1] |
Why This Matters
Procurement of the correct positional isomer is essential for reproducibility of structure-activity relationship studies in the dynamin I PH domain inhibitor program, as the 4-chloro and 2-chloro isomers represent distinct chemical entities with different binding profiles.
- [1] Odell, L. R., Abdel-Hamid, M. K., Hill, T. A., Chau, N., Young, K. A., Deane, F. M., Sakoff, J. A., Andersson, S., Daniel, J. A., Robinson, P. J., & McCluskey, A. (2017). Pyrimidine-Based Inhibitors of Dynamin I GTPase Activity: Competitive Inhibition at the Pleckstrin Homology Domain. Journal of Medicinal Chemistry, 60(1), 349–361. View Source
- [2] BRENDA Enzyme Database. (2017). Ligand Entry: N-benzyl-4-chloro-6-methylpyrimidin-2-amine (BRENDA Ligand ID 246661) and N-benzyl-2-chloro-6-methylpyrimidin-4-amine (BRENDA Ligand ID 246656). Technical University of Braunschweig. View Source
